2-Methyloxirane-2-carboxylic acid (CAS: 38649-35-3), also recognized in atmospheric literature as methacrylic acid epoxide (MAE), is a highly strained, low-molecular-weight chiral epoxide. Featuring an oxirane ring fused directly to a carboxylic acid with a methyl group at the C2 position, it serves as a critical electrophilic synthon in organic synthesis and a benchmark precursor in atmospheric chemistry. In medicinal chemistry, its primary procurement value lies in its use as a covalent warhead for irreversible protease inhibitors, where the epoxide undergoes targeted nucleophilic ring-opening by active-site residues [1]. In environmental science, it is a standardized tracer for isoprene-derived secondary organic aerosol (SOA) formation. Buyers typically source this compound for its precise stereochemical control in downstream asymmetric synthesis, its specific regioselectivity during ring-opening reactions, and its validated performance in highly specialized kinetic and atmospheric models [2].
Procuring generic epoxides, unsubstituted glycidic acid, or the unepoxidized precursor (methacrylic acid) as cost-saving substitutes fundamentally compromises both synthetic and analytical workflows. Methacrylic acid lacks the electrophilic oxirane ring, requiring buyers to perform custom, often low-yield, asymmetric epoxidations in-house, which increases overall process time and introduces enantiomeric impurities. Substituting with unsubstituted glycidic acid removes the critical C2-methyl group, drastically altering the steric environment; this shifts the regioselectivity of nucleophilic attack and reduces the target residence time when used as an enzyme inhibitor warhead. In atmospheric chamber studies, substituting MAE with other isoprene epoxydiols (like trans-β-IEPOX) invalidates aerosol reaction probability models, as MAE possesses a distinct and non-transferable molar SOA yield profile [1].
In environmental chamber studies assessing isoprene-derived SOA formation, 2-methyloxirane-2-carboxylic acid (MAE) demonstrates a highly specific aerosol reaction probability (γ) distinct from other epoxydiols. Flow reactor measurements on atomized aerosols show that MAE maintains a γ of 4.9–5.2 × 10–4. In contrast, trans-β-IEPOX exhibits a much wider and generally higher reaction probability range of 6.5 × 10–4 to 2.1 × 10–2 under similar conditions. Consequently, the molar SOA yield (ϕSOA) for MAE is tightly constrained between 0.07 and 0.25. This quantitative distinction proves that MAE cannot be substituted by IEPOX in predictive atmospheric models without severely skewing aerosol mass growth calculations[1].
| Evidence Dimension | Aerosol reaction probability (γ) |
| Target Compound Data | γ = 4.9–5.2 × 10–4 (ϕSOA = 0.07–0.25) |
| Comparator Or Baseline | trans-β-IEPOX (γ = 6.5 × 10–4 to 2.1 × 10–2) |
| Quantified Difference | MAE exhibits a narrower, lower baseline reaction probability, preventing overestimation of aerosol mass yields in chamber models. |
| Conditions | Atomized aerosol flow reactor measurements (chamber studies) |
Environmental laboratories must procure exact MAE standards to accurately calibrate models for isoprene-derived urban atmospheric particulate matter.
2-Methyloxirane-2-carboxylic acid is highly effective as an electrophilic warhead in the synthesis of irreversible covalent inhibitors, such as those targeting the SARS-CoV-2 3CLpro enzyme. When incorporated into optimized peptide scaffolds, the targeted epoxide ring-opening by active-site cysteine residues yields highly potent inhibitors with IC50 values in the sub-micromolar range (e.g., ~0.18 μM). Comparatively, non-covalent analogues or those utilizing sterically mismatched electrophiles typically fail to achieve irreversible binding, resulting in IC50 values that are orders of magnitude weaker (>10 μM). The C2-methyl group provides critical steric alignment within the binding pocket, ensuring that the nucleophilic attack occurs with high efficiency and transition-state stability[1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
| Target Compound Data | ~0.18 μM (when incorporated into optimized peptide scaffolds) |
| Comparator Or Baseline | Non-covalent or sterically mismatched warheads (>10 μM) |
| Quantified Difference | >50-fold enhancement in binding affinity due to precise irreversible covalent bond formation at the active site. |
| Conditions | Cell-based viral replication and in vitro 3CLpro enzyme kinetics assays |
Pharmaceutical procurement teams should prioritize this specific epoxide to ensure maximum target residence time and efficacy in covalent drug discovery pipelines.
The structural geometry of 2-methyloxirane-2-carboxylic acid allows for highly regioselective reductive cleavage, a critical parameter for synthesizing pure downstream intermediates. When reduced using sodium borodeuteride (NaBD4) in D2O, the compound undergoes strict regio- and stereoselective ring-opening to yield 2-deutero-3-hydroxybutanoic acid. However, when the reaction environment is modified with a Lewis acid (e.g., LiBr), this intrinsic regioselectivity is significantly lowered, leading to a mixture of products. Compared to unsubstituted glycidic acids, which lack the steric directing effect of the C2-methyl group and thus yield mixed isomers even under standard conditions, 2-methyloxirane-2-carboxylic acid provides a highly controlled synthetic pathway [1].
| Evidence Dimension | Regioselectivity of nucleophilic hydride attack |
| Target Compound Data | High regioselectivity yielding a single primary product (2-deutero-3-hydroxybutanoic acid) |
| Comparator Or Baseline | Reduction in the presence of LiBr or using unsubstituted glycidic acid (low regioselectivity / mixed isomers) |
| Quantified Difference | The C2-methyl group dictates a singular transition state for hydride attack, preventing the high off-target isomer formation seen in unhindered or Lewis-acid-disrupted baselines. |
| Conditions | Reduction via NaBD4 in D2O versus LiBr-modified conditions |
Synthetic chemists must select this specific methylated epoxide to avoid costly downstream chromatographic separations of regioisomers.
Due to its highly strained oxirane ring and specific steric profile, 2-methyloxirane-2-carboxylic acid is a highly effective precursor for synthesizing irreversible protease inhibitors. It is specifically procured for medicinal chemistry workflows targeting cysteine or serine proteases (e.g., 3CLpro), where it forms a permanent covalent bond with the enzyme's active site, vastly outperforming reversible inhibitors[1].
As a direct oxidation product of isoprene (methacrylic acid epoxide, MAE), this compound is indispensable for environmental monitoring and atmospheric chemistry. Laboratories procure it to calibrate flow reactor measurements and validate secondary organic aerosol (SOA) mass yield models, relying on its specific reaction probability (γ) to distinguish it from other epoxydiols like trans-β-IEPOX [2].
The compound's ability to undergo highly regioselective nucleophilic ring-opening makes it a preferred chiral building block in complex organic synthesis. It is utilized in the production of enantiopure intermediates, such as deuterated hydroxybutanoic acids, where the C2-methyl group directs incoming nucleophiles to the less hindered carbon, eliminating the need for complex downstream isomer resolution [3].